molecular formula C17H13NO3 B15063964 2-(2-Oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid

2-(2-Oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid

Cat. No.: B15063964
M. Wt: 279.29 g/mol
InChI Key: LEGFIONGTRPEMZ-UHFFFAOYSA-N
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Description

2-(2-Oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid is a complex organic compound with the molecular formula C17H13NO4. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a quinoline core with a phenyl group at the 4-position and an acetic acid moiety at the 3-position, making it a unique structure with potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization and oxidation steps . One common method includes the reaction of anthranilic acid with benzaldehyde in the presence of a catalyst to form the intermediate Schiff base, which then undergoes cyclization to yield the quinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 2-(2-Oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells . Additionally, the compound may inhibit key enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group at the 4-position enhances its potential for interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

2-(2-oxo-4-phenyl-1H-quinolin-3-yl)acetic acid

InChI

InChI=1S/C17H13NO3/c19-15(20)10-13-16(11-6-2-1-3-7-11)12-8-4-5-9-14(12)18-17(13)21/h1-9H,10H2,(H,18,21)(H,19,20)

InChI Key

LEGFIONGTRPEMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)CC(=O)O

Origin of Product

United States

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